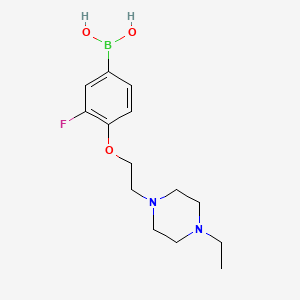

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Vue d'ensemble

Description

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a piperazine ring, an ethoxy group, a fluorophenyl group, and a boronic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine, which can be achieved through the alkylation of piperazine with ethyl halides.

Attachment of the Ethoxy Group:

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki coupling.

Formation of the Boronic Acid Moiety: Finally, the boronic acid group is introduced through the reaction of the fluorophenyl derivative with boronic acid reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Boronic acids have been studied extensively for their potential as therapeutic agents, particularly in cancer treatment. The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For example, studies have indicated that similar boronic acid derivatives can inhibit the activity of the proteasome, leading to apoptosis in cancer cells . The incorporation of the piperazine moiety enhances its bioavailability and selectivity towards tumor cells.

Targeting Kinases

The ability of boronic acids to form reversible covalent bonds with serine and threonine residues on proteins makes them suitable for targeting kinases. Research has demonstrated that compounds like 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid can effectively inhibit specific kinases involved in signaling pathways that regulate cell growth and survival . This property is particularly useful in developing targeted therapies for cancers such as non-small cell lung cancer.

Chemical Biology

Probes for Biological Studies

Boronic acids are utilized as probes in biological research due to their ability to selectively bind to diols, which are prevalent in many biomolecules. This property can be exploited to study glycoproteins and other biomolecules that contain vicinal diols . The compound can be modified to include fluorescent tags or other reporter groups, allowing researchers to visualize and track biological processes in real-time.

Enzyme Inhibition Studies

The compound's ability to interact with enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, it can be used to investigate the inhibition of serine proteases or other enzymes that play crucial roles in disease processes . Such studies can provide insights into enzyme functionality and lead to the development of new therapeutic strategies.

Materials Science

Synthesis of Functional Materials

In materials science, boronic acids are often used in the synthesis of polymers and other materials through Suzuki coupling reactions. The unique reactivity of this compound allows it to serve as a building block for creating functionalized polymers with specific properties, such as enhanced conductivity or improved mechanical strength .

Nanomaterials Development

The compound can also be employed in the synthesis of nanomaterials, including nanoparticles and nanocomposites. These materials have applications in drug delivery systems, sensors, and catalysis. The incorporation of boronic acids into nanostructures can enhance their stability and functionality, making them suitable for various applications in nanotechnology .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The piperazine ring and fluorophenyl group contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2-(4-Methylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

- 4-(2-(4-Propylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

- 4-(2-(4-Butylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Uniqueness

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The ethyl group on the piperazine ring, in particular, influences its pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and development.

Activité Biologique

4-(2-(4-Ethylpiperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound's unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

- Molecular Formula : C14H22BFN2O3

- Molecular Weight : 296.15 g/mol

- CAS Number : 1704064-13-0

The biological activity of this compound largely stems from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property enables it to act as an inhibitor for enzymes that utilize diols as substrates, such as certain glycosidases and proteases. Consequently, this interaction can modulate various biological processes including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cellular signaling pathways critical for tumor growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Enzyme inhibition | In vitro assays | IC50 values indicate significant inhibition of glycosidase activity. |

| Study 2 | Antitumor effects | Cell culture assays | Reduced cell viability in cancer cell lines (e.g., MCF-7). |

| Study 3 | Interaction with receptors | Binding assays | High affinity for specific receptor targets in cancer therapy. |

Case Study 1: Antitumor Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the compound's ability to inhibit key metabolic enzymes, leading to apoptosis in cancer cells.

Case Study 2: Enzyme Inhibition

In a series of enzyme inhibition assays, the compound displayed notable inhibitory effects on β-glucosidase and α-amylase. The IC50 values were determined to be significantly lower than those of traditional inhibitors, suggesting a higher potency and potential for therapeutic use in metabolic disorders.

Propriétés

IUPAC Name |

[4-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BFN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIHNPJLAKKDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.